5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
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Overview
Description
5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a benzofuran core, a benzyloxy group, an ethoxyphenyl group, and a carboxamide functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzofuran is reacted with benzyl bromide in the presence of a base like potassium carbonate.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, using 4-ethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine, such as 4-ethoxyaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide: Lacks the ethoxyphenyl group.
N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide: Lacks the benzyloxy group.
5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide: Contains a methoxy group instead of an ethoxy group.
Uniqueness
5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is unique due to the presence of both the benzyloxy and ethoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs. These structural features can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-3-28-20-11-9-19(10-12-20)26-25(27)24-17(2)30-23-14-13-21(15-22(23)24)29-16-18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYKPENRCGLEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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